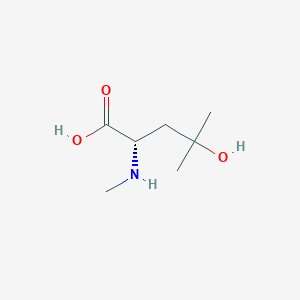

N-Methyl-4-hydroxy-leucine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

(2S)-4-hydroxy-4-methyl-2-(methylamino)pentanoic acid |

InChI |

InChI=1S/C7H15NO3/c1-7(2,11)4-5(8-3)6(9)10/h5,8,11H,4H2,1-3H3,(H,9,10)/t5-/m0/s1 |

InChI Key |

JRKMRRWEUORVRJ-YFKPBYRVSA-N |

Isomeric SMILES |

CC(C)(C[C@@H](C(=O)O)NC)O |

Canonical SMILES |

CC(C)(CC(C(=O)O)NC)O |

Origin of Product |

United States |

Synthetic Strategies for N Methyl 4 Hydroxy Leucine and Its Analogs

Stereoselective Total Synthesis of N-Methyl-4-hydroxy-leucine

The total synthesis of this compound in a stereoselective manner, meaning the targeted creation of a specific stereoisomer, employs various advanced organic synthesis techniques.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are compounds derived from readily available, naturally chiral molecules that are temporarily incorporated into a synthetic route to guide the formation of a new stereocenter. renyi.hubath.ac.uk Once the desired stereochemistry is established, the auxiliary is removed and can often be recycled. bath.ac.uk

A prominent example is the use of Evans' oxazolidinones. researchgate.net These auxiliaries are effective in directing the asymmetric alkylation of enolates. researchgate.net For instance, in the synthesis of a related compound, (2S,4R)-δ-hydroxyleucine methyl ester, a combination of Evans' asymmetric alkylation and Davis' asymmetric Strecker reaction has been successfully employed. researchgate.net The Strecker reaction, in this context, allows for the asymmetric synthesis of α-amino acids. researchgate.net Similarly, the synthesis of quaternary proline analogs has been achieved using N-metalated azomethine ylides containing a β-lactam ring as a chiral auxiliary in cycloaddition reactions. nih.gov

Another approach involves using chiral templates derived from amino acids. For example, a methylated glycine (B1666218) chiral template, an oxazolidinone derivative, has been used for the stereoselective synthesis of isovaline. renyi.hu The key step in this synthesis is the alkylation of the α-position of the α-methylated glycine template. renyi.hu

The table below summarizes some chiral auxiliaries and their applications in the synthesis of amino acid derivatives.

| Chiral Auxiliary | Application | Key Reaction Type | Ref |

| Evans' Oxazolidinones | Asymmetric alkylation of enolates for synthesis of hydroxyleucine derivatives. | Asymmetric Alkylation | researchgate.net |

| (-)-8-Phenylmenthol | Asymmetric alkylation for the synthesis of amino acids. | Asymmetric Alkylation | renyi.hu |

| Bislactim Ethers (Schöllkopf-type) | Asymmetric α-alkylation for the synthesis of 2,3-diamino acids. | Asymmetric Alkylation | renyi.hu |

| Oxazinone from (1R,2R,5R)-2-hydroxypinan-3-one | Synthesis of 4-hydroxyisoleucine (B15566) isomers. | Aldol (B89426) Reaction | researchgate.net |

Asymmetric Catalysis in Synthesis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to produce a large amount of a chiral product. This method is highly efficient and is a cornerstone of modern organic synthesis.

For the synthesis of this compound and its analogs, various catalytic asymmetric reactions are employed. For example, the catalytic asymmetric alkylation of glycine derivatives is a key strategy. nih.gov Phase-transfer catalysis has been used for the asymmetric alkylation of epoxy triflates to produce γ,δ-epoxy-α-amino acids with high stereoselectivity. acs.org

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. Proline and its derivatives are effective catalysts for asymmetric aldol reactions, which can be used to form carbon-carbon bonds with high stereocontrol. clockss.org The mechanism often involves the formation of a nucleophilic enamine intermediate from the catalyst and a ketone substrate, which then reacts with an aldehyde. clockss.org

The following table highlights some asymmetric catalytic methods used in the synthesis of chiral amino acids.

Enzymatic Synthesis Routes and Biocatalysis

Enzymes are highly specific and efficient biological catalysts that can be harnessed for synthetic purposes. mdpi.commdpi.com Biocatalysis offers several advantages, including high regio- and stereoselectivity under mild reaction conditions. mdpi.comresearchgate.net

Hydroxylase enzymes, particularly those dependent on Fe(II) and α-ketoglutarate, are capable of catalyzing the hydroxylation of amino acids with remarkable precision. mdpi.comresearchgate.net These enzymes introduce hydroxyl groups into specific positions of the amino acid structure. mdpi.com

Several hydroxylases have been identified and characterized for their ability to act on leucine (B10760876) and its derivatives. For example, L-leucine-5-hydroxylase (LdoA) from Nostoc punctiforme catalyzes the C5-hydroxylation of L-leucine (B1674790) to produce (2S,4S)-5-hydroxyleucine. researchgate.netnih.gov Another enzyme, N-succinyl L-leucine 3-hydroxylase (SadA) from Burkholderia ambifaria, specifically catalyzes the β-hydroxylation of N-succinyl L-leucine to yield N-succinyl L-threo-β-hydroxyleucine with high diastereoselectivity. researchgate.netresearchgate.net

L-isoleucine dioxygenase (IDO) from Bacillus thuringiensis has been shown to hydroxylate several hydrophobic aliphatic L-amino acids, including L-leucine, to produce 4-hydroxy-L-leucine. nih.gov This enzyme exhibits broad substrate specificity and can also catalyze sulfoxidation and dehydrogenation reactions. nih.gov

The table below provides an overview of some characterized hydroxylases acting on leucine derivatives.

| Enzyme | Source Organism | Substrate | Product | Ref |

| L-leucine-5-hydroxylase (LdoA) | Nostoc punctiforme | L-leucine | (2S,4S)-5-hydroxyleucine | researchgate.netnih.gov |

| N-succinyl L-leucine 3-hydroxylase (SadA) | Burkholderia ambifaria | N-succinyl L-leucine | N-succinyl L-threo-β-hydroxyleucine | researchgate.netresearchgate.net |

| L-isoleucine dioxygenase (IDO) | Bacillus thuringiensis | L-leucine | 4-hydroxy-L-leucine | nih.gov |

| P450 Hydroxylase (CYP-sb21) | Sebekia benihana | Cyclosporine A (containing N-methyl-L-leucine) | γ-hydroxy-N-methyl-L-Leu4-CsA | researchgate.net |

N-methylation is a key step in the synthesis of this compound. This reaction is catalyzed by a class of enzymes known as methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. nih.govmdpi.com

The characterization of methyltransferases is crucial for understanding and harnessing their synthetic potential. A fungal N-methyltransferase (NMT), LcsG, from Purpureocillium lilacinum has been identified and shown to be responsible for the iterative terminal N-methylation of leucinostatins, a family of nonribosomal peptides. nih.govresearchgate.net In vitro assays have confirmed its activity, and structural studies have identified the conserved SAM-binding pocket and potential active site residues. nih.gov

Plant natural product methyltransferases have also been extensively studied. mdpi.com These enzymes often exist as dimers and contain a conserved Rossmann fold for SAM binding. mdpi.com Structural and functional analyses of these enzymes have enabled enzyme engineering through site-directed mutagenesis to alter their substrate specificity and generate novel methylated products. mdpi.com For example, the enzymatic methylation of chemically synthesized peptides containing non-proteinogenic amino acids has been explored using the α-N-automethylating enzyme OphMA. d-nb.info

Synthesis of this compound Derivatives and Isomers

The synthesis of derivatives and isomers of this compound is important for structure-activity relationship (SAR) studies, which help in understanding how molecular structure affects biological activity. beilstein-journals.org

Various synthetic approaches allow for the creation of a diverse range of derivatives. For instance, different protecting group strategies can be applied to (2S,3S)-3-hydroxyleucine building blocks, making them suitable for derivatization at the C- or N-terminus or for use in solid-phase peptide synthesis. beilstein-journals.org These building blocks can then be converted into 3-O-acylated structures, mimicking motifs found in natural products. beilstein-journals.org

The synthesis of different stereoisomers is also a significant area of research. A stereoselective synthesis of (2S,4R)-δ-hydroxyleucine methyl ester, an isomer of a component of cyclomarin A, has been accomplished using a combination of asymmetric alkylation and a Strecker reaction. mdpi.com Additionally, a short, four-step synthesis of (3R,4R,5R)-4-hydroxyisoleucine lactone with complete stereochemical control has been reported. researchgate.net

Enzymatic methods also play a role in generating derivatives. For example, the L-isoleucine dioxygenase (IDO) from Bacillus thuringiensis can produce various hydroxylated amino acids, including 4-hydroxy-L-norvaline and 5-hydroxy-L-norleucine, from different substrates. nih.gov

C-Terminal and N-Terminal Derivatization Strategies

Derivatization at the C-terminus (carboxyl group) and N-terminus (amino group) is fundamental for incorporating amino acid building blocks into larger molecules like peptides or for creating specific analogs. For hydroxyleucine and its derivatives, these strategies often involve the use of protecting groups to selectively direct reactions.

N-Terminal Derivatization: To prepare for N-terminal modification or peptide coupling, the carboxyl group is typically protected, often as an ester. Following this, the N-terminal amino group can be acylated, alkylated, or coupled with other molecules. The introduction of the N-methyl group itself is a key derivatization. For instance, the synthesis of a δ-hydroxyleucine building block can involve a two-step sequence to introduce the N-methyl group. thieme-connect.de In the context of solid-phase peptide synthesis (SPPS), building blocks with protected C-termini and free amino groups are essential. beilstein-journals.org

C-Terminal Derivatization: For modifications at the C-terminus, the amino group requires a suitable protecting group, such as the Carboxybenzyl (Cbz) group. beilstein-journals.org Once the N-terminus is protected, the carboxylic acid can be activated and reacted with various nucleophiles. For example, an N-Cbz protected (2S,3S)-3-hydroxyleucine building block has been used to create amides by reacting it with amines under standard EDC/HOBt coupling conditions. beilstein-journals.org This approach creates a versatile building block for further synthetic transformations, such as the assembly of C-series muraymycin antibiotics. beilstein-journals.org

General derivatization techniques can also be applied. For example, N-terminal modification can be achieved through reductive amination using reagents like 4-formyl-benzenesulfonic acid (FBSA), which selectively targets the primary amine at the N-terminus. dtu.dk C-terminal modifications are generally more challenging due to the lower reactivity of the carboxyl group, but methods involving activation to esters, hydrazides, or other derivatives are common. biosyntan.deresearchgate.net

Table 1: Examples of Protecting Groups and Reagents in Derivatization Strategies

| Terminus | Protecting Group/Reagent | Purpose |

|---|---|---|

| N-Terminus | Carboxybenzyl (Cbz) | Protection of the amino group to allow C-terminal reactions. beilstein-journals.org |

| C-Terminus | Benzyl (B1604629) ester | Protection of the carboxyl group to allow N-terminal reactions. beilstein-journals.org |

| N-Terminus | 4-formyl-benzenesulfonic acid (FBSA) | Selective derivatization via reductive amination. dtu.dk |

| C-Terminus | EDC/HOBt | Coupling agents for amide bond formation. beilstein-journals.org |

Side Chain Modifications and Functionalization

Modifying the side chain of this compound allows for the creation of diverse analogs with potentially altered biological activities. These modifications primarily target the hydroxyl group or the aliphatic backbone.

The hydroxyl group is a key site for functionalization. It can be acylated to introduce fatty acid side chains, a modification known to significantly increase the biological activity of certain natural products like muraymycins. beilstein-journals.org For example, an N-Cbz and acetonide-protected 3-hydroxyleucine derivative was converted into its benzyl ester, followed by acidic cleavage of the acetonide to expose the hydroxyl group for acylation with fatty acids like octanoic acid. beilstein-journals.org

Another strategy involves mimicking the side chains of other canonical amino acids. Inspired by work on hydroxyproline, the 4-hydroxyl group can be functionalized to introduce different chemical moieties. pku.edu.cn For example, attaching an isobutyl group could create a proline-based mimic of leucine. pku.edu.cn This concept highlights the versatility of the hydroxyl group as a handle for introducing chemical diversity.

Oxidative functionalization provides another route to side-chain modification. While the Cα–H bond is often reactive, conditions can be tuned to favor side-chain oxidation. rsc.org For instance, the oxidation of N-AcLeuOMe can lead to the formation of N-acetyl-γ-hydroxyleucine methyl ester through functionalization of the side chain. rsc.org Furthermore, radical-based methods can be employed. Starting from protected amino acids with unsaturated side chains, it is possible to introduce fluorine or azide (B81097) groups, which can be further transformed. nih.gov For example, treatment with Fe(III)/NaBH4 and Selectfluor can yield side-chain-fluorinated amino acids, while replacing Selectfluor with NaN3 leads to azido-substituted derivatives. nih.gov

Table 2: Side Chain Functionalization Approaches

| Target | Method | Reagents | Resulting Functional Group |

|---|---|---|---|

| Hydroxyl Group | Acylation | Octanoic acid, DIC, DMAP | O-acylated derivative beilstein-journals.org |

| Aliphatic Chain | Oxidative Hydroxylation | Fe(II) complex / H₂O₂ | Hydroxyl group rsc.org |

| Unsaturated Precursor | Radical Fluorination | Fe(III)/NaBH₄, Selectfluor | Fluorine nih.gov |

| Unsaturated Precursor | Radical Azidation | Fe(III)/NaBH₄, NaN₃ | Azide nih.gov |

Diastereoselective and Enantioselective Synthesis of Analogs

Controlling the stereochemistry at the multiple chiral centers of this compound analogs is a critical challenge in their synthesis. Numerous diastereoselective and enantioselective methods have been developed to achieve high stereochemical purity, which is often essential for biological activity.

One powerful approach is the use of chiral auxiliaries. The Evans asymmetric alkylation method has been successfully employed in the synthesis of (2S,4R)-δ-hydroxyleucine methyl ester. researchgate.net This strategy, combined with Davis' asymmetric Strecker reaction, provides robust control over the stereochemistry of the final product. researchgate.netmdpi.com

Asymmetric aldol reactions are also widely used. A zinc–ProPhenol-catalyzed direct asymmetric aldol reaction between glycine Schiff bases and aldehydes can produce syn β-hydroxy-α-amino esters with high yields and excellent diastereo- and enantioselectivity (dr >10:1). acs.org This demonstrates catalyst control over the stereochemical outcome.

Biocatalysis offers an alternative with high selectivity. An aldolase-transaminase recycling cascade has been used for the efficient and highly stereoselective preparation of (2S,3R,4S)‐4‐hydroxy‐isoleucine. researchgate.net Similarly, hydroxylase enzymes can catalyze the hydroxylation of leucine with high regioselectivity, an advantage over many chemical methods. mdpi.com

Other notable methods include:

Asymmetric Strecker Reaction: Used to synthesize the N-demethyl analogue of an amino acid component of cyclomarin A. researchgate.net

Chiral Phase-Transfer Catalysis: Employed for the asymmetric alkylation of glycine Schiff base-Ni(II) complexes to produce analogs like (S)-2-Amino-4,4,4-trifluorobutanoic Acid, a bioisostere of leucine, with high diastereomeric excess (>99% de). mdpi.com

Memory of Chirality: Utilized in the synthesis of 4-hydroxy-α-methylprolines, where cyclization of a chiral chlorhydrin derived from alanine (B10760859) proceeds with high stereoselectivity. nih.gov

These advanced synthetic methods provide access to specific stereoisomers of hydroxyleucine analogs, enabling detailed investigation of their chemical and biological properties. researchgate.net

Table 3: Overview of Stereoselective Synthesis Methods

| Method | Key Reagents/Catalysts | Stereochemical Control | Target/Analog Example |

|---|---|---|---|

| Asymmetric Alkylation | Evans Oxazolidinone Auxiliary | Diastereoselective | (2S,4R)-δ-hydroxyleucine researchgate.net |

| Asymmetric Aldol Reaction | Zinc–ProPhenol Complex | Diastereo- and Enantioselective | syn β-Hydroxy-α-amino esters acs.org |

| Biocatalysis | Aldolase-Transaminase Cascade | Stereoselective | (2S,3R,4S)‐4‐hydroxy‐isoleucine researchgate.net |

| Asymmetric Strecker Reaction | Davis' Chiral Sulfinimine | Stereoselective | (2S,4R)-δ-hydroxyleucine researchgate.net |

| Phase-Transfer Catalysis | Chiral Ni(II) Complex | Diastereoselective | (S)-2-Amino-4,4,4-trifluorobutanoic Acid mdpi.com |

Biosynthetic Pathways of N Methyl 4 Hydroxy Leucine

Precursor Identification and Elucidation of Metabolic Routes

The primary metabolic precursor for the N-Methyl-4-hydroxy-leucine moiety is the proteinogenic amino acid L-leucine (B1674790). cdnsciencepub.com Radiotracer studies have confirmed that L-leucine is efficiently incorporated into natural products containing N-methylated and hydroxylated leucine (B10760876) derivatives. cdnsciencepub.com For instance, in the biosynthesis of the antibiotic etamycin, L-[U-14C]leucine was shown to be the precursor for both D-leucine and N-β-dimethyl-L-leucine moieties. cdnsciencepub.com Similarly, the biosynthesis of 3-hydroxy-4-methylvalerate, a compound with a carbon backbone identical to leucine, is enhanced by supplementing cultures of Ralstonia eutropha with excess leucine. asm.org

The metabolic route from L-leucine to this compound involves two principal enzymatic modifications:

Hydroxylation: The introduction of a hydroxyl group at the C-4 (gamma) position of the leucine side chain.

N-Methylation: The addition of a methyl group to the α-amino nitrogen.

The precise sequence of these events—hydroxylation followed by methylation, or vice versa—can vary depending on the specific biosynthetic pathway and the organism. nih.govresearchgate.net In the biosynthesis of griselimycins, leucine hydroxylation is the initial step in forming a cyclic methylated proline derivative. nih.govscispace.com Conversely, in the metabolism of the immunosuppressant cyclosporine A, a cytochrome P450 enzyme hydroxylates an existing N-methyl-leucine residue at the gamma-carbon (C-4) to form (γ-hydroxy)-N-methyl-l-Leu. researchgate.netchimia.ch This indicates that the tailoring enzymes involved have evolved specificity for either leucine or N-methyl-leucine as their substrate.

The methyl group for the N-methylation reaction is universally supplied by the cofactor S-adenosyl-L-methionine (SAM). nih.govacs.orgrsc.org The hydroxylation reaction typically utilizes molecular oxygen as the source of the hydroxyl oxygen atom. pnas.org

Role of Dioxygenases and Hydroxylases in Leucine Hydroxylation

The introduction of a hydroxyl group onto the chemically stable C-H bond of a leucine side chain is an energetically demanding reaction catalyzed by specific oxidoreductases, primarily belonging to two major enzyme superfamilies: Fe(II)/α-ketoglutarate-dependent dioxygenases and cytochrome P450 monooxygenases. pnas.orgoup.commdpi.com

Fe(II)/α-ketoglutarate-dependent dioxygenases are non-heme iron enzymes that are widespread in bacteria and fungi and are commonly involved in the hydroxylation of free amino acids. oup.commdpi.comoup.com These enzymes couple the oxidative decarboxylation of α-ketoglutarate to the hydroxylation of a substrate. oup.comresearchgate.net Several have been identified that act on leucine, albeit with varying regioselectivity. For example, L-isoleucine-4-hydroxylase (IDO) from Bacillus thuringiensis has been shown to hydroxylate L-leucine to produce 4-hydroxyleucine. oup.commdpi.com Other characterized enzymes catalyze hydroxylation at different positions, such as l-leucine 5-hydroxylase (LdoA) from Nostoc punctiforme and a β-hydroxylating N-succinyl L-amino acid hydroxylase (SadA). researchgate.netmdpi.comnih.gov

Cytochrome P450 (CYP) monooxygenases are heme-containing enzymes that are also frequently found in natural product biosynthetic pathways, where they catalyze a wide range of oxidative reactions. nih.gov In the context of hydroxylated leucine derivatives, a notable example is CYP-sb21 from the actinomycete Sebekia benihana. This enzyme is capable of hydroxylating the N-methyl-leucine residue at position 4 of cyclosporine A, yielding γ-hydroxy-N-methyl-l-Leu⁴-CsA. researchgate.net This demonstrates that P450 enzymes play a critical role in the hydroxylation step, particularly when the substrate is already part of a larger molecule or has been previously modified (e.g., N-methylated).

| Enzyme | Source Organism | Enzyme Class | Position of Hydroxylation | Substrate | Reference |

|---|---|---|---|---|---|

| L-isoleucine-4-hydroxylase (IDO) | Bacillus thuringiensis | Fe(II)/αKG Dioxygenase | C-4 (γ) | L-Leucine | oup.commdpi.com |

| CYP-sb21 | Sebekia benihana | Cytochrome P450 | C-4 (γ) | N-Methyl-L-leucine (in Cyclosporine A) | researchgate.net |

| L-leucine 5-hydroxylase (LdoA) | Nostoc punctiforme | Fe(II)/αKG Dioxygenase | C-5 (δ) | L-Leucine | researchgate.netnih.gov |

| AvLDO | Anabaena variabilis | Fe(II)/αKG Dioxygenase | C-5 (δ) | L-Leucine | nih.gov |

| SadA | Burkholderia ambifaria | Fe(II)/αKG Dioxygenase | C-3 (β) | N-succinyl L-leucine | researchgate.net |

| GriE | Streptomyces DSM 40835 | Fe(II)/αKG Dioxygenase | C-5 (δ) | L-Leucine | nih.govscispace.com |

Identification and Characterization of N-Methyltransferases

The methylation of the α-amino group of leucine or hydroxy-leucine is catalyzed by N-methyltransferases (NMTs) , which belong to the large and diverse family of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. rsc.orgmdpi.com These enzymes facilitate the transfer of a methyl group from the SAM cofactor to the nitrogen atom of the amino acid substrate, yielding the N-methylated product and S-adenosyl-L-homocysteine (SAH). nih.govresearchgate.net

The identification and characterization of NMTs involved in natural product biosynthesis often involve a combination of genome mining, gene inactivation, and in vitro enzymatic assays. nih.govrsc.org For example, in the biosynthesis of the antibiotic HSAF, a 28-N-methyltransferase was identified outside the main biosynthetic gene cluster. nih.govacs.org Kinetic analysis of this enzyme revealed its substrate specificity and its place in the biosynthetic sequence, acting after cyclization but before a final hydroxylation step. nih.gov

NMTs can exhibit high specificity for their substrates. In the biosynthesis of benzylisoquinoline alkaloids, distinct NMTs have been characterized that can sequentially methylate their substrates. nih.gov The structural and biochemical study of these enzymes provides a framework for understanding how they achieve this specific chemical transformation, which can be valuable for biotechnological applications. nih.gov

| Enzyme | Source Organism | Natural Product Pathway | Substrate Type | Reference |

|---|---|---|---|---|

| 28-N-methyltransferase | Lysobacter enzymogenes C3 | HSAF (Polycyclic tetramate macrolactam) | Macrolactam ring | nih.govacs.org |

| ToxA | Burkholderia glumae BGR1 | Toxoflavin | 7-azapteridine core | rsc.org |

| SiCNMT1, SiCNMT2, SiCNMT3 | Stephania intermedia | Benzylisoquinoline alkaloids | (R)-coclaurine, (R)-norcoclaurine | nih.gov |

| dbOphMA | Dendrothele bispora | Omatin (Ribosomally synthesized peptide) | Peptide backbone amide | nih.gov |

Genetic Basis of Biosynthesis and Gene Clusters

The genes encoding the enzymes for the biosynthesis of specialized metabolites like this compound are typically co-localized on the chromosome in what are known as Biosynthetic Gene Clusters (BGCs) . nih.govuniprot.org This organization facilitates the co-regulation and inheritance of the entire metabolic pathway. The identification of these clusters through genome sequencing and bioinformatic tools like antiSMASH is a key strategy for discovering and characterizing novel biosynthetic pathways. nih.gov

Several BGCs that direct the synthesis of products containing modified leucine residues have been characterized:

Griselimycins: In Streptomyces DSM 40835, the gri gene cluster contains genes for a multi-modular non-ribosomal peptide synthetase (NRPS) and a dedicated sub-operon (griE-H) for the synthesis of (2S,4R)-4-methyl-proline from L-leucine. nih.govscispace.com The griE gene encodes the Fe(II)/2OG-dependent oxygenase responsible for the initial hydroxylation of leucine. nih.gov

Leucinostatins: The BGC for the lipopeptide antibiotic leucinostatin (B1674795) in Purpureocillium lilacinum includes genes for polyketide synthases (PKS), an NRPS (lcsA), and a cytochrome P450 monooxygenase (lcsN). uniprot.org The NRPS is predicted to incorporate various unusual amino acids, including a hydroxyleucine residue. uniprot.org

Cyanobacterial Peptides: In some cyanobacteria, the genes for producing (2S,4S)-4-methylproline are clustered. rsc.org This cluster includes an L-leucine 5-hydroxylase (LxaO), a dehydrogenase (LxaP), and a reductase (LxaQ), demonstrating a conserved strategy for modifying leucine. rsc.org Similarly, the gene for the δ-specific L-leucine dioxygenase (AvLDO) in Anabaena variabilis is located within a BGC for (2S,4S)-4-methylproline biosynthesis. nih.gov

These examples show a recurring theme where genes for the precursor modification (hydroxylases, methyltransferases) are found alongside the core synthase enzymes (NRPS or PKS) that assemble the final natural product.

Enzymology of N-Methylation and Hydroxylation Events in Natural Product Biogenesis

The enzymatic catalysis of hydroxylation and N-methylation involves remarkable chemical transformations to activate otherwise inert positions on the substrate molecule.

Hydroxylation: The hydroxylation of an unactivated carbon atom, such as C-4 in leucine, requires a highly reactive oxidizing species. pnas.org

Fe(II)/αKG-dependent dioxygenases generate a potent Fe(IV)-oxo intermediate. The catalytic cycle begins with the binding of α-ketoglutarate and the substrate to the Fe(II)-containing active site, followed by the binding of O₂. This leads to the oxidative decarboxylation of α-ketoglutarate to succinate, which drives the formation of the high-valent oxo-ferryl species. This species is powerful enough to abstract a hydrogen atom from the substrate, creating a substrate radical and an Fe(III)-hydroxide. A subsequent "rebound" of the hydroxyl group to the radical position yields the final hydroxylated product. mdpi.com

Cytochrome P450 monooxygenases employ a heme cofactor. The enzyme activates molecular oxygen to form a similar high-valent iron-oxo species (specifically, a FeIV-oxo heme π-cation radical), which is the active oxidant responsible for C-H bond cleavage and hydroxylation. pnas.orgnih.gov

The regiospecificity of the reaction (e.g., hydroxylation at C-3, C-4, or C-5 of leucine) is strictly controlled by how the substrate is positioned within the enzyme's active site relative to the iron-oxo oxidant. scispace.comresearchgate.netnih.gov

N-Methylation: The enzymology of N-methylation is comparatively more straightforward. The reaction catalyzed by SAM-dependent N-methyltransferases proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. researchgate.net The α-amino group of the leucine or hydroxy-leucine substrate acts as the nucleophile. It attacks the electrophilic methyl group of the SAM cofactor, which is bound in the active site. This results in the formation of a new C-N bond and the displacement of the S-adenosyl-L-homocysteine (SAH) leaving group. rsc.orgresearchgate.net The enzyme's role is to precisely orient the two substrates and often to enhance the nucleophilicity of the acceptor nitrogen through general base catalysis.

The interplay and ordering of these two distinct enzymatic events are fundamental to generating the structural diversity seen in natural products derived from the this compound scaffold. researchgate.netnih.gov

Advanced Structural Elucidation and Conformational Analysis of N Methyl 4 Hydroxy Leucine

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic methods are indispensable for determining the complex three-dimensional structure of N-Methyl-4-hydroxy-leucine. These techniques provide detailed information about atomic connectivity, stereochemistry, and spatial arrangement.

Advanced Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the stereochemical assignment of complex molecules like this compound. Techniques such as biosynthetically directed fractional 13C labeling can be employed to achieve stereospecific assignments of prochiral methyl groups, a method successfully used for valine and leucine (B10760876) residues in proteins. nih.gov This involves using a mix of labeled and unlabeled glucose during biosynthesis to track the stereoselectivity of the biosynthetic pathways. nih.gov

For the assignment of relative and absolute configurations, quantum mechanical calculations of NMR chemical shifts (¹H and ¹³C) are compared with experimental data. frontiersin.org The DP4+ method, for instance, is a statistical approach that uses calculated NMR data to assign the most probable stereoisomer. frontiersin.org Furthermore, Nuclear Overhauser Effect (NOE) data provides crucial information on through-space proton-proton proximities, which helps in determining the relative configuration and conformational preferences of the molecule. researchgate.netencyclopedia.pub Gated decoupling in ¹³C NMR can be used to obtain fully ¹H coupled spectra while retaining sensitivity, aiding in the differentiation of methyl, methylene, and methine groups. acs.org

Table 1: Key NMR Techniques for Stereochemical Assignment

| NMR Technique | Information Provided | Application to this compound |

| Fractional ¹³C Labeling | Stereospecific assignment of diastereotopic groups. nih.gov | Differentiating between the pro-R and pro-S methyl groups of the isobutyl side chain. |

| DP4+ Analysis | Statistical determination of the most likely stereoisomer. frontiersin.org | Assigning the relative and absolute configuration of the chiral centers. |

| NOESY/ROESY | Through-space proton-proton distances. researchgate.netencyclopedia.pub | Determining the relative stereochemistry and preferred solution-state conformation. |

| Gated Decoupling ¹³C NMR | ¹H-¹³C coupling constants with enhanced sensitivity. acs.org | Unambiguous assignment of carbon types and their connectivities. |

X-ray Crystallography of this compound Derivatives and Complexes

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, obtaining suitable crystals of the parent amino acid can be challenging. beilstein-journals.org To overcome this, derivatives of this compound are often synthesized to facilitate crystallization. For instance, acylation of the hydroxyl group can lead to crystalline esters, allowing for unambiguous confirmation of the relative configuration. beilstein-journals.org

Complexation with metals or other molecules can also induce crystallization. The formation of metal complexes, such as those with rhodium(II) carboxylates, can yield crystalline materials suitable for X-ray diffraction analysis. researchgate.netresearchgate.net These complexes not only aid in crystallization but can also provide insights into the coordination chemistry of the amino acid. The study of β-hydroxy-N-nitrosamines derived from amino acids has shown that X-ray data can be correlated with NMR data to assign rotameric populations. researchgate.net

Table 2: Crystallographic Data of a Hypothetical this compound Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| Resolution | 1.5 Å |

| R-factor | 0.045 |

| Key Bond Lengths | Cα-N: ~1.47 Å, Cα-Cβ: ~1.53 Å, Cγ-OH: ~1.43 Å |

| Key Torsion Angles | φ: ~-60°, ψ: ~+140° |

Mass Spectrometry for Structural Characterization Beyond Identification

Mass spectrometry (MS) is a powerful tool for the structural characterization of amino acids, extending beyond simple molecular weight determination. Tandem mass spectrometry (MS/MS) provides detailed information about the fragmentation patterns of the molecule, which can be used to elucidate its structure. researchgate.netmdpi.com For N-methylated amino acids, characteristic fragmentation pathways include the loss of water and carbon monoxide to form an immonium ion. researchgate.net The fragmentation of this immonium ion can further reveal details about the side chain and the position of the N-methyl group. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly useful for analyzing complex mixtures and for the quantitative analysis of amino acids and their metabolites in biological samples. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule and its fragments. researchgate.net Techniques like TMAH thermochemolysis/GC-MS can be used to identify N-methylated amino acids in complex matrices by creating specific derivatives. csic.es

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are crucial for determining the absolute configuration of chiral molecules in solution. frontiersin.orgnih.gov These methods measure the differential absorption of left and right circularly polarized light. The experimental spectra are then compared with quantum chemical calculations of the predicted spectra for different stereoisomers to assign the absolute configuration. mdpi.commdpi.com

For molecules that are UV-transparent, derivatization with a chromophoric probe can be employed. nih.gov For example, forming a complex with dirhodium tetraacetate can induce a CD spectrum that is characteristic of the absolute configuration of the amino alcohol functionality. researchgate.net The sign of the Cotton effects in the ECD spectrum of such complexes can be correlated with the stereostructure of the amino acid ligand. researchgate.net Similarly, complexation with other transition metals can be used to assign the absolute configuration based on the resulting CD spectra. researchgate.net A combined analysis of ECD and VCD can often provide a more reliable assignment of absolute configuration, especially for diastereomers. science.gov

Conformational Dynamics and Preferred Conformations in Solution and Solid State

The biological function of a molecule is intimately linked to its three-dimensional shape and flexibility. Understanding the conformational dynamics of this compound is therefore of significant importance. In the solid state, X-ray crystallography provides a static picture of the preferred conformation. beilstein-journals.orgacs.org These studies can reveal details about intramolecular and intermolecular hydrogen bonding that stabilize specific conformations. upc.edu

In solution, the molecule may exist as an equilibrium of multiple conformers. NMR spectroscopy, particularly through the analysis of coupling constants and NOEs, is a primary tool for studying these conformational preferences. nih.govresearchgate.net The introduction of an N-methyl group can influence the cis-trans isomerization of the preceding peptide bond and restrict the backbone dihedral angles. rsc.org Computational methods, such as molecular dynamics simulations and conformational energy calculations, complement experimental data by providing a theoretical understanding of the conformational landscape and the relative energies of different conformers. acs.orgnih.gov These computational studies can help rationalize the observed conformational preferences in both the solid state and in solution. researchgate.net

Role of N Methyl 4 Hydroxy Leucine in Peptidic Architectures and Natural Products

Integration into Peptidomimetics and Constrained Peptides

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. uminho.ptmdpi.com The incorporation of N-Methyl-4-hydroxy-leucine is a strategic approach in peptidomimetic design to introduce conformational constraints and modulate physicochemical properties. uminho.ptnih.gov

The introduction of an N-methyl group onto the peptide backbone is a key modification that restricts the conformational freedom of the peptide chain. nih.govub.edu This N-alkylation eliminates the amide proton, which is a hydrogen bond donor, and introduces steric hindrance that limits rotation around the peptide bond. nih.govmonash.edu This often leads to a more defined and stable three-dimensional structure, which can be crucial for high-affinity binding to biological targets. Peptides containing N-methylated amino acids generally exhibit increased resistance to proteolysis because the N-methyl group hinders the approach of proteases that would normally cleave the peptide bond. monash.edunih.govupc.edu

Furthermore, the hydroxyl group on the leucine (B10760876) side chain provides an additional site for hydrogen bonding or further chemical modification, adding another layer of functional diversity. The increased lipophilicity due to the N-methyl group can also enhance membrane permeability, a desirable trait for drug candidates. nih.govmonash.edu The ribosomal synthesis of peptides containing N-methylated amino acids, including N-methyl leucine, has been demonstrated, opening avenues for the creation of large libraries of peptidomimetics for drug discovery. nih.govacs.orgresearchgate.net

Table 1: Research Findings on N-Alkylated Amino Acids in Peptidomimetics

| Modification | Primary Effect | Consequence for Peptidomimetics | Relevant Research Context |

|---|---|---|---|

| N-Methylation | Removes amide proton (H-bond donor); creates tertiary amide. monash.eduupc.edu | Increases proteolytic stability; enhances membrane permeability due to higher lipophilicity; restricts conformational flexibility. nih.govmonash.edunih.gov | General strategy in peptide drug design to improve pharmacokinetic properties. uminho.ptmonash.edu |

| Side-Chain Hydroxylation | Introduces a polar hydroxyl group. | Provides an additional site for hydrogen bonding or chemical derivatization. beilstein-journals.org | Observed in various natural products where it can be crucial for biological activity. beilstein-journals.orgmdpi.com |

| Combined N-Methylation and Hydroxylation | Creates a conformationally constrained residue with a functionalized side chain. | Allows for fine-tuning of a peptide's 3D structure and biological interactions, as seen in complex natural products like cyclosporin (B1163). rcsb.org | Used to create highly specific and stable peptide-based inhibitors and therapeutic agents. rcsb.org |

Presence and Functional Significance in Macrocyclic Natural Products

This compound and its structural relatives are components of several complex macrocyclic natural products, many of which possess potent biological activities. beilstein-journals.orgelifesciences.org Macrocyclization itself imparts a degree of conformational rigidity and stability to a peptide. mdpi.comacs.org When combined with N-methylation, as with this compound, these properties are further enhanced, leading to molecules with high affinity for their targets and often good cell permeability. researchgate.netelifesciences.org

A prominent example is the family of cyclosporins. Certain cyclosporin derivatives contain this compound. rcsb.org Cyclosporin A, a powerful immunosuppressant, is a cyclic peptide rich in N-methylated amino acids, including seven N-methyl-leucine residues. uminho.ptacs.org X-ray crystallography studies of a cyclosporin derivative containing this compound complexed with its target protein, cyclophilin A, have provided detailed insights into the critical interactions that govern its biological activity. rcsb.org In this context, the specific conformation stabilized by the N-methylated backbone is essential for binding, and the side chains, including the hydroxylated leucine, engage in crucial van der Waals and hydrogen bonding interactions with the protein. rcsb.org

Another class of relevant natural products are the ternatins, which are N-methylated cyclic heptapeptides. elifesciences.org While ternatin itself contains a β-hydroxy leucine, its structure highlights the importance of such hydroxylated and N-methylated residues in defining the bioactivity of macrocyclic peptides. elifesciences.org The synthesis of libraries of such natural product-like macrocycles is an active area of research for discovering new therapeutic agents. researchgate.netmdpi.com

Table 2: this compound in Natural Products

| Natural Product Class | Specific Compound Mentioned | Role of N-Methyl/Hydroxy-Leucine Moiety | Biological Activity | Reference |

|---|---|---|---|---|

| Cyclosporins | This compound Cyclosporin | Contributes to the specific conformation required for binding to cyclophilin A; participates in protein-ligand interactions. | Immunosuppressant. | rcsb.org |

| Griselimycins | Biosynthesis involves a 4-hydroxyleucine intermediate from L-leucine (B1674790). | Precursor to (2S,4R)-4-methyl-proline, a key structural component. | Anti-tuberculosis activity. | nih.gov, rsc.org |

| Ternatins | Ternatin (contains β-hydroxy leucine) | The β-hydroxy leucine residue is critical for biological activity. | Inhibits protein synthesis by targeting the elongation factor-1A ternary complex. | elifesciences.org |

Influence of this compound on Peptide Secondary Structure and Stability

A primary consequence of N-methylation is the removal of the amide proton (N-H). monash.edu In a standard peptide bond, this proton is a crucial hydrogen bond donor, essential for the formation and stabilization of secondary structures like α-helices and β-sheets. By replacing this proton with a methyl group, this compound eliminates the possibility of forming a hydrogen bond at that position. monash.edursc.org

This conformational rigidity is a key feature in the design of bioactive peptides. acs.org By reducing the number of accessible conformations, the entropic penalty of binding to a target is lowered, which can lead to higher binding affinity. nih.gov The defined structure ensures that the side chains are presented in an optimal orientation for interaction with a receptor or enzyme active site. In macrocycles like cyclosporin, the collection of N-methylated residues, including N-methyl-leucine, creates a structure that exists in a conformational equilibrium between "closed" (biologically active) and "open" forms, a process critical for its ability to cross cell membranes and bind its target. acs.org

Mechanistic Investigations of N Methyl 4 Hydroxy Leucine Interactions at the Molecular Level

Molecular Recognition Studies with Biomolecules (e.g., enzyme active sites, protein domains)

Molecular recognition of N-Methyl-4-hydroxy-leucine is primarily understood through its incorporation into larger molecules, such as cyclosporin (B1163) analogues, and their subsequent binding to protein targets like cyclophilin A. acs.org Cyclophilin A is an enzyme that catalyzes the cis-trans isomerization of proline residues in proteins. acs.orgnih.gov The binding of cyclosporin-based molecules to the active site of cyclophilin A is a well-documented example of specific molecular recognition. acs.org

The interaction is driven by a combination of hydrogen bonding, van der Waals forces, and hydrophobic effects within the enzyme's active site. acs.org The N-methyl group on the leucine (B10760876) derivative, along with other residues in the cyclic peptide, contributes to a specific conformation that is recognized by the protein's binding pocket. acs.org The hydroxyl group at the 4-position of the leucine side chain can participate in forming key hydrogen bonds, further stabilizing the protein-ligand complex. Structural studies of these complexes reveal that small chemical differences in the ligand can significantly affect protein-ligand hydrogen bonding and the structure of water molecules at the interface. acs.org

The specificity of these interactions is highlighted by the ability of proteins containing leucine-rich repeats to serve as versatile binding motifs for a wide range of proteins, using an exposed parallel β-sheet for molecular recognition. nih.gov While this compound itself is a modified amino acid, the principles of recognition governing its parent structure, leucine, within protein domains provide a foundational understanding of its interaction potential. nih.gov

Biophysical Characterization of Binding Events (e.g., ITC, SPR)

Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are essential for quantifying the thermodynamics and kinetics of binding events. While specific data for the isolated this compound is not extensively documented, comprehensive studies on its parent compound, Cyclosporin A (CsA), binding to its target, human cyclophilin 18 (hCyp18), provide a robust model for the interactions involving the this compound containing scaffold.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. nih.govrsc.org This includes the binding affinity (K_a), dissociation constant (K_d), enthalpy change (ΔH), and stoichiometry (n). From these, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated. nih.gov Studies on the CsA-hCyp18 interaction have shown that binding is primarily driven by hydrogen bonding, with a lesser contribution from hydrophobic interactions. nih.gov

Table 1: Thermodynamic Parameters of Cyclosporin A Binding to hCyp18 at 10°C Data obtained from ITC experiments.

| Parameter | Value | Unit | Reference |

| Association Constant (K_a) | 1.1 x 10⁸ | M⁻¹ | nih.gov |

| Enthalpy (ΔH) | -5.7 | kcal/mol | nih.gov |

| Entropy (-TΔS) | -5.2 | kcal/mol | nih.gov |

| Gibbs Free Energy (ΔG) | -10.9 | kcal/mol | nih.gov |

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free technique used to monitor the kinetics of molecular interactions, including the association (k_a) and dissociation (k_d) rate constants. researchgate.netnih.gov The ratio of these constants (k_d/k_a) yields the equilibrium dissociation constant (K_D), a measure of binding affinity. SPR analysis of Cyclosporin A binding to immobilized cyclophilin A has provided precise kinetic data, confirming a high-affinity interaction. researchgate.net The resulting K_D from SPR is consistent with values obtained from other methods, validating its accuracy. researchgate.netnih.gov

Table 2: Kinetic and Affinity Constants for Cyclosporin A Binding to Cyclophilin A Data obtained from SPR experiments.

| Parameter | Value | Unit | Reference |

| Dissociation Constant (K_D) from kinetic fit | 20.7 | nM | researchgate.net |

| Dissociation Constant (K_D) from steady state | 28.4 | nM | researchgate.net |

Structural Basis of Interactions (e.g., co-crystallography of this compound-containing peptides with target proteins)

The definitive structural basis for the interaction of this compound with a biomolecule is provided by X-ray crystallography. A key example is the crystal structure of human cyclophilin A complexed with a cyclosporin derivative that contains this compound at position 4. acs.org This structure, solved at a resolution of 1.80 Å, provides an atomic-level view of the protein-ligand interactions. acs.org

Table 3: Crystallographic Data for Human Cyclophilin A Complexed with this compound Cyclosporin

| Parameter | Value | Reference |

| PDB ID | 1CWL | acs.org |

| Experimental Method | X-Ray Diffraction | acs.org |

| Resolution | 1.80 Å | acs.org |

| R-Value Work | 0.163 | acs.org |

| Space Group | P 21 21 21 | acs.org |

| Macromolecule | Cyclophilin A | acs.org |

| Ligand | This compound Cyclosporin | acs.org |

Compound Reference Table

Computational and Theoretical Studies on N Methyl 4 Hydroxy Leucine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of molecules. bohrium.com These calculations provide insights into a molecule's stability, reactivity, and spectroscopic characteristics by solving approximations of the Schrödinger equation. For N-Methyl-4-hydroxy-leucine, these studies would focus on how the inductive effect of the N-methyl group and the electron-withdrawing nature of the C4-hydroxyl group alter the charge distribution and orbital energies compared to native leucine (B10760876).

Detailed analyses often include:

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bohrium.com For this compound, the MEP would highlight the negative potential around the hydroxyl oxygen and carboxyl group, indicating sites for favorable hydrogen bond donation, and the impact of the N-methyl group on the amide bond's polarity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. bohrium.com Calculations would reveal how N-methylation and hydroxylation modulate this energy gap.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule. wisc.edu It can quantify the delocalization of electron density, for instance, from the oxygen lone pairs of the hydroxyl group to adjacent anti-bonding orbitals, which contributes to conformational stability. bohrium.com

Mulliken Charge Analysis: This method partitions the total electron density among the atoms in a molecule, providing atomic charges. bohrium.com It helps in understanding the charge distribution and how it is affected by substituents, which is fundamental for parameterizing molecular mechanics force fields used in larger-scale simulations.

Theoretical studies on related amino acids provide a framework for understanding these effects. For instance, DFT studies on essential amino acids have been used to compute global reactivity parameters and analyze electronic and vibrational properties. bohrium.com Similar calculations for this compound would provide a quantitative basis for its reactivity and interaction potential.

Table 1: Representative Quantum Chemical Parameters Calculated for Amino Acids (Note: This table is illustrative, based on typical parameters evaluated in computational studies of amino acids and related molecules. bohrium.combohrium.comfrontiersin.org)

| Parameter | Description | Typical Method | Relevance to this compound |

| HOMO-LUMO Energy Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | DFT (e.g., B3LYP/6-311G) | Indicates chemical reactivity and stability. |

| Dipole Moment | Measure of the net molecular polarity. | DFT (e.g., B3LYP/6-311G) | Influences solubility and non-covalent interactions. |

| Mulliken Atomic Charges | Calculated partial charges on individual atoms. | DFT, Hartree-Fock | Used to understand electrostatic interactions and parameterize force fields. |

| NBO Analysis | Describes charge delocalization and intramolecular bonding interactions. | NBO analysis on a DFT-optimized structure | Reveals stabilizing hyperconjugative effects from methyl and hydroxyl groups. |

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. researchgate.net For peptides containing this compound, MD simulations are essential for exploring the vast conformational space and understanding how this non-canonical residue influences peptide structure, flexibility, and dynamics in solution. nih.gov

The N-methylation of the backbone amide nitrogen is a well-known strategy to induce conformational rigidity. mdpi.com It eliminates the amide proton, a hydrogen bond donor, and introduces steric constraints that favor specific backbone dihedral angles (phi, ψ), often pre-disposing the peptide to adopt turn-like structures. The hydroxyl group at the C4 position adds a polar interaction site capable of forming intramolecular or intermolecular hydrogen bonds, further constraining the side-chain and backbone conformation.

Key aspects investigated by MD simulations include:

Conformational Preferences: MD simulations can identify the most populated conformational states of a peptide in a simulated physiological environment. mdpi.com This is crucial as the biological activity of a peptide is often tied to a specific "bioactive" conformation.

Free Energy Landscapes: Using enhanced sampling techniques, MD simulations can be used to calculate the relative free energies of different conformations. rsc.org This allows for a quantitative understanding of the conformational equilibrium and the energy barriers between different states.

Force Field Parameterization: Accurate MD simulations rely on high-quality force fields. As this compound is a non-standard residue, specific parameters describing its bond lengths, angles, dihedrals, and partial charges must be developed, often using quantum chemical calculations as a basis. nih.gov

Studies on peptides incorporating N-methylated residues have shown that these modifications can lead to analogs with improved enzymatic stability and receptor selectivity. mdpi.com MD simulations help elucidate the structural basis for these improved properties by revealing how N-methylation restricts conformational freedom. researchgate.netrsc.org

Docking Studies for Predictive Binding Assessment (non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to perform virtual screening and to predict the binding mode and affinity of a ligand to a target protein. researchgate.netnih.gov For ligands containing this compound, docking studies can provide critical insights into its potential role in molecular recognition.

In a non-clinical context, docking would be used to:

Predict Binding Poses: Identify the most likely three-dimensional arrangement of the ligand within the protein's binding site. This reveals key interactions, such as hydrogen bonds and hydrophobic contacts.

Estimate Binding Affinity: Scoring functions are used to rank different poses and estimate the binding free energy (e.g., in kcal/mol). cyberleninka.ru While these scores are approximations, they are useful for prioritizing compounds in a virtual screen. mdpi.com

Guide Lead Optimization: By analyzing the predicted binding mode, researchers can hypothesize how modifications to the ligand could improve binding. For this compound, the hydroxyl group's orientation could suggest whether it forms a critical hydrogen bond with the target. The N-methyl group's role in reducing the entropic penalty of binding by constraining the ligand's conformation can also be assessed. mdpi.com

For example, a study involving a virtual screening against SARS-CoV-2 proteins identified Nalpha-[(benzyloxy) carbonyl]-N-[(1R)-4-hydroxy-1-methyl-2-oxobutyl]-L-phenylalaninamide, a compound containing a similar hydroxylated and methylated moiety, as a potential binder with a strong predicted binding energy. scitechnol.com Docking studies on inhibitors of leucine aminopeptidase (B13392206) also highlight the importance of specific hydrogen bonds and hydrophobic interactions in achieving high affinity. mdpi.comnih.gov The inclusion of this compound in a ligand would be assessed based on its ability to form such favorable interactions within a target binding pocket.

Table 2: Representative Docking Study Results for Structurally Related Ligands (Note: This table is illustrative, showing the types of data generated in docking studies. Values are examples from the literature for different protein-ligand systems. cyberleninka.ruscitechnol.com)

| Ligand/Compound | Target Protein | Docking Program | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| DB08732¹ | SARS-CoV-2 RdRp | AutoDock Vina | -13.0 | Alkyl bonds |

| Ifenprodil | NMDA GluN2B Receptor | AutoDock Vina | -11.3 | Hydrogen bonds, hydrophobic |

| Fenobam | mGluR5 Receptor | AutoDock Vina | -8.7 | Hydrogen bonds, π-π stacking |

| d-tubocurarine | nAChR | AutoDock Vina | -8.14 | Cation-π, hydrogen bonds |

¹Nalpha-[(benzyloxy) carbonyl]-N-[(1R)-4-hydroxy-1-methyl-2-oxobutyl]-L-phenylalaninamide, a molecule with structural similarities. scitechnol.com

De Novo Design Principles Incorporating this compound

De novo protein and peptide design involves the creation of new biomolecules with novel structures and functions from first principles. escholarship.org Non-canonical amino acids like this compound are powerful building blocks in this process because they offer chemical and structural properties not available in the 20 canonical amino acids.

The principles for incorporating this compound into a de novo design include:

Conformational Constraint: The primary reason for using an N-methylated residue is to restrict the conformational flexibility of the peptide backbone. acs.org This pre-organization reduces the entropic cost of binding to a target, potentially leading to higher affinity. Computational design algorithms like Rosetta can be used to specifically select sequences that are predicted to fold into a desired, constrained conformation. acs.orgnih.gov

Enhanced Stability: N-methylation can protect the adjacent peptide bond from proteolytic degradation, thereby increasing the in-vivo stability of the designed peptide. mdpi.com

Specific Hydrogen Bonding: The 4-hydroxy group is incorporated to introduce a specific hydrogen bond donor/acceptor. In the design process, this group would be intentionally positioned to form a critical hydrogen bond with a specific residue on a target protein, enhancing both binding affinity and specificity. researchgate.net

Modulation of Hydrophobicity: The leucine side chain provides a hydrophobic character, while the hydroxyl group adds polarity. This combination allows for fine-tuning of the amphipathicity of a peptide segment, which can be critical for membrane interaction or for creating a specific binding interface.

Computational design campaigns often involve iterative cycles of sequence design, conformational prediction, and experimental testing. acs.org The inclusion of this compound would be a rational choice when designing a peptide to adopt a specific turn structure that presents a hydrophobic face and a specific hydrogen-bonding group to a protein target.

Analytical Methodologies for N Methyl 4 Hydroxy Leucine and Its Metabolites

Chromatographic Separation Techniques for Stereoisomers and Impurities

Due to the presence of multiple chiral centers, N-Methyl-4-hydroxy-leucine can exist as several stereoisomers. The separation of these isomers, along with any potential impurities from synthesis or degradation, is a significant analytical challenge that is critical for determining the biological activity and purity of the compound. High-performance liquid chromatography (HPLC) is the predominant technique for these separations, often employing specialized chiral stationary phases (CSPs). nih.govmdpi.com

The direct separation of amino acid stereoisomers can be achieved using HPLC with CSPs that create a chiral environment, allowing for differential interaction with each isomer. nih.gov Chiral ion-exchange chromatography is a particularly effective approach for underivatized amino acids like this compound. nih.govmdpi.com Zwitterionic CSPs, often based on Cinchona alkaloids, can simultaneously interact with the amino and carboxylic acid groups of the analyte. nih.govchiraltech.com The separation mechanism involves the formation of transient diastereomeric ion-pairs between the analyte and the chiral selector on the stationary phase, leading to different retention times for each stereoisomer. nih.gov

Mobile phase composition is a critical parameter for achieving optimal separation. Typically, these separations are performed in the polar ionic mode (PIM), using eluents containing methanol (B129727) or acetonitrile (B52724) mixed with acidic and basic additives like formic acid and triethylamine (B128534) to control the ionization state of both the analyte and the stationary phase. nih.gov The choice and concentration of these additives can significantly influence retention and selectivity.

Another approach is the indirect method, where the amino acid is derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard (non-chiral) reversed-phase column, such as a C18 column. nih.govjst.go.jp However, direct methods using CSPs are often preferred as they avoid potential complications from the derivatization reaction. mdpi.com

| Parameter | Description | Relevance for this compound |

|---|---|---|

| Technique | Chiral HPLC (Direct Method) | Allows for the direct separation of stereoisomers without derivatization. |

| Stationary Phase (Column) | Cinchona alkaloid-based zwitterionic ion-exchanger (e.g., CHIRALPAK ZWIX) | Provides stereoselective interactions with the ampholytic amino acid structure. chiraltech.com |

| Mobile Phase | Methanol/Acetonitrile with additives (e.g., 50 mM formic acid, 25 mM triethylamine) | Optimizes ionization for effective ion-exchange interaction and separation. nih.gov |

| Detection | Mass Spectrometry (MS) or UV | MS provides high sensitivity and structural confirmation, while UV is a more general detector. |

| Principle | Formation of transient diastereomeric ion-pairs between stereoisomers and the CSP. | Differential stability of these ion-pairs leads to different retention times and separation. nih.gov |

Quantitative Analysis in Complex Biological Matrices (e.g., cell cultures, microbial extracts)

Quantifying this compound and its metabolites in biological matrices such as cell culture media or microbial extracts presents challenges due to the complexity of the sample and the typically low concentrations of the analytes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis, offering high sensitivity, selectivity, and accuracy. nih.govsciex.com

Sample preparation is a critical first step to remove interfering substances like proteins and salts. For cell culture media, a common approach involves a simple dilution and protein precipitation step, where a solvent like acetonitrile is added to the sample. sciex.comlcms.cz The sample is then centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.

Chromatographic separation is essential to resolve the analyte of interest from other matrix components before it enters the mass spectrometer. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for separating polar compounds like amino acids and their derivatives from high-salt matrices. nih.govlcms.cz Alternatively, reversed-phase chromatography on columns like C18 can be used, often with ion-pairing agents in the mobile phase.

Detection and quantification are performed using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a resulting characteristic product ion is monitored. sciex.com This highly selective technique allows for accurate quantification even in the presence of co-eluting matrix components. The use of a stable isotope-labeled internal standard is recommended to correct for any variability in sample preparation and instrument response.

| Step | Procedure | Purpose |

|---|---|---|

| Sample Preparation | Dilution of matrix (e.g., cell culture media) followed by protein precipitation with acetonitrile. Centrifugation to remove solids. | Removes interfering proteins and reduces matrix effects. sciex.com |

| Chromatography | HILIC using a column such as Agilent AdvanceBio MS Spent Media. Gradient elution with water and acetonitrile, both containing an additive like ammonium (B1175870) formate. | Separates polar analytes from salts and other matrix components. lcms.cz |

| Ionization | Electrospray Ionization (ESI) in positive mode. | Efficiently ionizes amino acid derivatives for MS detection. |

| Mass Analysis | Tandem Mass Spectrometry (e.g., Triple Quadrupole). | Provides high selectivity and sensitivity for quantification. |

| Detection Mode | Multiple Reaction Monitoring (MRM). Two specific ion transitions (precursor → product) are monitored for each analyte. | Ensures unambiguous identification and accurate quantification. sciex.com |

Isotopic Labeling Strategies for Metabolic Tracing

To investigate the metabolic pathways involving this compound, stable isotope tracing is an indispensable tool. nih.gov This technique involves introducing a substrate labeled with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H, or ¹⁸O) into a biological system, such as a cell culture. pnas.orgnih.gov The labeled atoms are incorporated into downstream metabolites, and their distribution can be tracked using mass spectrometry. This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes. nih.gov

For tracing the metabolism of this compound, several strategies can be envisioned. If the compound is synthesized from leucine (B10760876), cells could be cultured in a medium where standard leucine is replaced with a uniformly ¹³C-labeled version ([U-¹³C]-leucine). pnas.org Subsequent analysis of cell extracts or media by LC-MS would search for the ¹³C-labeled isotopologue of this compound and its metabolites. The mass shift corresponding to the number of incorporated ¹³C atoms provides direct evidence of the metabolic conversion.

To trace the origin of the N-methyl group, a strategy known as "heavy methyl SILAC" could be adapted. nih.gov This would involve supplying the cells with L-methionine labeled with heavy isotopes in its methyl group (e.g., ¹³CD₃). Since S-adenosyl methionine (SAM) is the primary methyl group donor in most biological systems, any metabolite that becomes methylated will incorporate the labeled methyl group, which can be detected as a corresponding mass increase.

Alternatively, inverse stable isotopic labeling can be used. In this approach, cells are grown on a fully ¹³C-labeled carbon source (like ¹³C-glucose) so that the entire metabolome becomes heavy-labeled. Then, an unlabeled (¹²C) precursor of interest is introduced. pnas.org Any actively produced metabolites incorporating the unlabeled precursor will appear as unlabeled or partially labeled species against a heavy-labeled background, making them easier to detect. pnas.org

| Strategy | Labeled Precursor | Biological Question | Analytical Technique |

|---|---|---|---|

| Amino Acid Backbone Tracing | [U-¹³C]-Leucine | Is this compound derived from leucine? What are its subsequent metabolic products? | LC-MS or GC-MS |

| Methyl Group Donor Tracing | ¹³CD₃-Methionine | What is the source of the N-methyl group? | LC-MS/MS |

| Oxygen Incorporation Tracing | ¹⁸O-labeled water (H₂¹⁸O) | Is the hydroxyl group incorporated from water via enzymatic hydroxylation? | GC-MS or LC-MS |

| Inverse Labeling | Unlabeled (¹²C) Leucine in a ¹³C-labeled culture | Identification of actively produced metabolites derived from exogenous leucine. pnas.org | LC-MS |

Synthetic Biology and Metabolic Engineering Approaches Involving N Methyl 4 Hydroxy Leucine

Engineering of Biosynthetic Pathways for Enhanced Production

The enhanced production of specialized amino acids through metabolic engineering is a cornerstone of industrial biotechnology nih.gov. While the specific biosynthetic pathway for N-Methyl-4-hydroxy-leucine is not extensively documented in current literature, the principles for its overproduction can be inferred from work on structurally related amino acids, such as 4-hydroxyisoleucine (B15566) (4-HIL) and other N-methylated compounds nih.govnih.gov.

The biosynthesis of a hydroxylated and N-methylated amino acid like this compound would likely originate from a common branched-chain amino acid pathway, such as that for leucine (B10760876) wikipedia.org. Key steps would involve hydroxylation of the leucine backbone, followed by N-methylation. The core strategies to enhance production would focus on:

Increasing Precursor Supply: The availability of the initial substrate, L-leucine (B1674790), and the methyl donor, S-adenosylmethionine (SAM), is critical. Engineering efforts would involve upregulating the genes in the L-leucine biosynthesis pathway and the SAM cycle mdpi.com.

Overexpression of Key Enzymes: Identifying and overexpressing the genes encoding the specific hydroxylase and N-methyltransferase responsible for the conversion would be a primary target.

Eliminating Competing Pathways: Deleting genes for enzymes that divert precursors into other metabolic pathways can channel the metabolic flux towards the desired product.

A successful example of these principles is the production of 4-HIL in Corynebacterium glutamicum. Researchers developed a synthetic pathway and systematically optimized the host strain by engineering the supply of α-ketoglutarate, a key precursor. Through a combination of gene overexpression and deletion to manage the carbon flux in the TCA cycle, they achieved a significant increase in 4-HIL production researchgate.netnih.gov.

Table 1: Metabolic Engineering Strategies for Enhanced 4-hydroxyisoleucine (4-HIL) Production in C. glutamicum

| Genetic Modification | Target/Rationale | Effect on Production |

|---|---|---|

| Overexpression of ilvA, ilvBNC, ilvD | Increase L-isoleucine precursor pool | Initial step for 4-HIL pathway |

| Overexpression of sadA (isoleucine dioxygenase) | Catalyze hydroxylation of L-isoleucine | Convert precursor to 4-HIL |

| Deletion of aceA (isocitrate lyase) | Increase α-ketoglutarate supply | Enhance precursor for transamination |

| Overexpression of gltB (glutamate synthase) | Improve α-ketoglutarate regeneration | Boost precursor availability |

This table is based on data from multistep metabolic engineering of a related compound, 4-hydroxyisoleucine, and illustrates strategies that could be applicable to this compound. researchgate.netnih.gov

Similarly, fermentative routes for other N-methylated amino acids have been established using strategies like S-adenosyl-L-methionine dependent alkylation, highlighting a viable approach for producing this compound nih.gov.

Directed Evolution for Modified Amino Acid Incorporation

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in synthetic biology, achieved by expanding the genetic code nih.govnih.govfrontiersin.org. This process allows for the introduction of novel chemical functionalities into proteins. Incorporating this compound would require the development of a dedicated orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) nih.govnih.govfrontiersin.orgbiorxiv.org.

An orthogonal aaRS/tRNA pair works independently of the host cell's endogenous translational machinery. The engineered aaRS must specifically recognize and "charge" (attach) this compound onto the orthogonal tRNA, which in turn recognizes a reassigned codon (often a stop codon like UAG) on the messenger RNA (mRNA) nih.govportlandpress.com.

Directed evolution is the primary method for creating an aaRS with new substrate specificity biorxiv.orgasm.org. The process involves:

Library Creation: The gene for a suitable parent aaRS (often a polyspecific or "promiscuous" one, like pyrrolysyl-tRNA synthetase) is subjected to random mutagenesis, focusing on the amino acid binding site to create a large library of variants portlandpress.com.

Selection and Screening: The library is introduced into a host organism (e.g., E. coli) containing a reporter gene. A positive selection is applied where cells only survive or express a reporter (like a fluorescent protein) if the aaRS variant successfully incorporates the target ncAA (this compound) in response to an in-frame stop codon. A negative selection is often used to eliminate variants that recognize any of the 20 canonical amino acids.

This evolutionary pressure rapidly screens millions of variants to find those that are active and specific for the desired ncAA biorxiv.org. Recent studies have shown that N-methylated amino acids, including N-methyl leucine, can be incorporated into peptides using modified ribosomal systems, indicating the feasibility of this approach nih.govacs.orgresearchgate.netacs.orgnih.gov.

Table 2: Example of Directed Evolution Improving Enzyme Efficiency for ncAA Synthesis

| Enzyme Variant | Substrate | Relative Specific Activity (%) | Catalytic Efficiency (kcat/Km) Improvement |

|---|---|---|---|

| Wild-Type LeuDH | Trimethylpyruvate | 100 | - |

| Mutant H6 (Round 2) | Trimethylpyruvate | >200 | >5-fold |

| Wild-Type LeuDH | L-leucine | 100 | - |

This table illustrates the outcome of a directed evolution experiment on leucine dehydrogenase (LeuDH) to improve synthesis of L-tert-leucine. It shows a significant increase in activity for the target non-canonical substrate while decreasing activity for the natural substrate, demonstrating a shift in specificity.

Incorporation into Non-Ribosomal Peptide Synthetases (NRPS) or Polyketide Synthases (PKS)

Non-ribosomal peptide synthetases (NRPS) are large, modular enzymes used by bacteria and fungi to synthesize a vast array of bioactive peptides, many of which have therapeutic applications mdpi.com. A key feature of NRPS systems is their natural ability to incorporate a wide variety of non-proteinogenic amino acids, including N-methylated residues nih.govresearchgate.net.

The modular architecture of NRPS makes them prime targets for engineering biorxiv.org. A typical NRPS module consists of several domains:

Adenylation (A) domain: Selects and activates a specific amino acid substrate.

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheine arm nih.gov.

Condensation (C) domain: Catalyzes peptide bond formation between the amino acids on adjacent modules.

To incorporate this compound into a peptide backbone, the A-domain of a chosen NRPS module would need to recognize it. This can be achieved by:

A-Domain Swapping: Replacing an existing A-domain with one from another NRPS that is known to accept a structurally similar amino acid.

Mutagenesis of the Specificity Code: The substrate specificity of an A-domain is determined by a "code" of approximately 10 key amino acid residues within its binding pocket. Altering these residues through site-directed mutagenesis can change the domain's preference to accept a new substrate like this compound acs.orgnih.govacs.org.

Furthermore, many NRPS modules responsible for incorporating N-methylated amino acids contain an integrated N-methyltransferase (NMT) domain researchgate.netnih.govresearchgate.net. This domain, typically located within the A-domain, uses SAM to methylate the α-amino group of the substrate after it has been activated by the A-domain but before peptide bond formation nih.gov. In some fungal systems, a separate, standalone NMT enzyme provides the methylated amino acid substrate to the NRPS machinery nih.govnih.gov. The presence of these NMT domains in nature provides a clear blueprint for engineering NRPS pathways to incorporate N-methylated building blocks.

Table 3: Examples of Natural Products with NRPS-Incorporated N-Methylated Amino Acids

| Natural Product | Producing Organism | N-Methylated Amino Acid(s) | Biological Activity |

|---|---|---|---|

| Cyclosporin (B1163) A | Tolypocladium inflatum | N-methyl-Leucine, N-methyl-Valine, N-methyl-Bmt, N-methyl-Alanine | Immunosuppressant |

| Enniatins | Fusarium species | N-methyl-Valine, N-methyl-Isoleucine | Antibiotic, Ionophore |